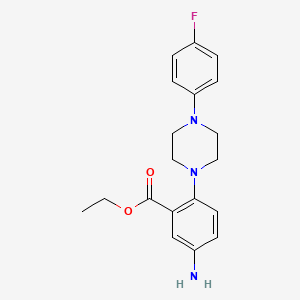

Ethyl 5-amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzoate

Description

Ethyl 5-amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzoate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethyl ester group, an amino group, and a fluorophenyl-substituted piperazine ring attached to a benzoate moiety. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Properties

Molecular Formula |

C19H22FN3O2 |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

ethyl 5-amino-2-[4-(4-fluorophenyl)piperazin-1-yl]benzoate |

InChI |

InChI=1S/C19H22FN3O2/c1-2-25-19(24)17-13-15(21)5-8-18(17)23-11-9-22(10-12-23)16-6-3-14(20)4-7-16/h3-8,13H,2,9-12,21H2,1H3 |

InChI Key |

NFRRWBOAHDKANV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)N)N2CCN(CC2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Esterification of 4-Amino Benzoic Acid

- Reagents and Conditions: 4-Amino benzoic acid is refluxed in absolute ethanol with catalytic sulfuric acid to yield ethyl 4-amino benzoate.

- Reaction:

$$

\text{4-Amino benzoic acid} + \text{EtOH} \xrightarrow[\text{H}2\text{SO}4]{\text{reflux}} \text{Ethyl 4-amino benzoate} + \text{H}_2\text{O}

$$ - Yield: Typically high, with reported yields around 80-90%.

Coupling with 4-(4-Fluorophenyl)piperazine

- Approach: The amino group on the benzoate ester is reacted with 4-(4-fluorophenyl)piperazine under nucleophilic substitution conditions.

- Typical Conditions: Reaction in dichloromethane or other aprotic solvents at room temperature or slightly elevated temperatures, often in the presence of a base such as N,N-diisopropylethylamine (DIPEA) to facilitate amine coupling.

- Example Procedure:

- Yields: Coupling yields can reach up to 90%, with reduction steps yielding around 70%.

Reduction of Nitro to Amino Group

- Reagents: Ammonium formate and 10% palladium on carbon (Pd/C) catalyst.

- Conditions: Reflux in ethanol until the reaction mixture becomes colorless, indicating completion.

- Outcome: Conversion of nitro-substituted intermediates to the corresponding amino derivatives, essential for the final compound structure.

Alternative Synthetic Routes

- Carbothioylation Route: For related compounds such as ethyl 2-{[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino}benzoate, the synthesis involves reaction of 4-(4-fluorophenyl)piperazine with ethyl 2-aminobenzoate in the presence of carbothioylating agents. This method may be adapted for the target compound with modifications.

- Industrial Scale Considerations: Larger scale synthesis involves optimization of reaction conditions, purification by recrystallization or chromatography, and control of reaction parameters to maximize yield and purity.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Esterification | 4-Amino benzoic acid | Ethanol, H2SO4, reflux | Ethyl 4-amino benzoate | 80-90 | Classic Fischer esterification |

| 2 | Nucleophilic substitution | Ethyl 4-fluoro-3-nitrobenzoate, N-(2-aminoethyl)piperazine | DIPEA, dichloromethane, room temp, overnight | Coupled nitro intermediate | ~90 | Base-assisted amine coupling |

| 3 | Reduction | Nitro intermediate | Ammonium formate, Pd/C, ethanol, reflux | Amino-substituted benzoate derivative | ~70 | Catalytic hydrogenation reduction |

| 4 | Purification | Crude product | Recrystallization or chromatography | Pure Ethyl 5-amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzoate | - | Ensures high purity for biological use |

Research Findings and Analysis

- The multi-step synthesis is well-documented with high overall yields when optimized.

- The use of palladium-catalyzed reduction is effective for converting nitro groups to amino groups without affecting other sensitive functionalities.

- The coupling step benefits from mild conditions and the use of bases like DIPEA to improve nucleophilicity and reaction rates.

- Purification is critical due to the compound’s potential applications in medicinal chemistry, requiring high purity for receptor binding studies and therapeutic development.

- Alternative synthetic routes involving carbothioylation provide structural analogs and may offer insights into modifying the synthesis for related compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Agent Development

Ethyl 5-amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzoate has been investigated for its potential as a therapeutic agent. Its structure suggests activity against various biological targets, particularly in the realm of neuropharmacology. The piperazine ring is known for its role in many psychoactive drugs, indicating that this compound may exhibit similar properties.

Receptor Binding Studies

The compound has shown promise as a ligand for different biological receptors. Research indicates that it may interact with serotonin receptors, which are crucial in the treatment of mood disorders and anxiety . The presence of the fluorophenyl group enhances its binding affinity and selectivity, potentially leading to more effective treatments with fewer side effects.

Case Studies

Case Study: Neuropharmacological Applications

In a study focused on the design and synthesis of piperazine derivatives, this compound was evaluated for its inhibitory activity on specific enzymes related to neurotransmitter metabolism. Results demonstrated that modifications to the piperazine structure could significantly enhance inhibitory potency against target enzymes like monoamine oxidase (MAO), suggesting potential applications in treating depression and anxiety disorders .

Case Study: Antitumor Activity

Another investigation explored the compound's efficacy against cancer cell lines. The study revealed that this compound exhibited cytotoxic effects on various tumor cells, indicating its potential as an antitumor agent. Further research is required to elucidate the underlying mechanisms and optimize its therapeutic profile.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

4-(4-Fluorophenyl)piperazine: A precursor in the synthesis of the compound.

5-Amino-2-bromobenzoic acid: Another precursor used in the synthesis.

Ethyl 5-amino-2-(4-(4-chlorophenyl)piperazin-1-yl)benzoate: A similar compound with a chlorine atom instead of fluorine.

Uniqueness

Ethyl 5-amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzoate is unique due to the presence of the fluorophenyl group, which can influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s stability and binding affinity to certain biological targets, making it a valuable compound for research and development.

Biological Activity

Ethyl 5-amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzoate, a compound with potential therapeutic applications, has garnered attention for its biological activities, particularly in the context of neurological and cancer-related disorders. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Amino Group : Contributes to its basic properties and potential interactions with biological targets.

- Piperazine Ring : Known for its role in various pharmacological activities, particularly in central nervous system (CNS) modulation.

- Fluorophenyl Moiety : Enhances lipophilicity and may influence receptor binding affinity.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interactions : The piperazine component is known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction may contribute to its effects on mood and cognition.

- Kinase Inhibition : Preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on specific kinases involved in cancer proliferation pathways. For instance, compounds with similar structures have shown significant inhibition against EGFR and PDGFRa, suggesting a potential role in oncology .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- In vitro Studies : Compounds structurally related to this compound have demonstrated moderate to significant activity against various cancer cell lines, including:

- K-562 (chronic myelogenous leukemia)

- MCF-7 (breast adenocarcinoma)

- A549 (lung carcinoma)

| Cell Line | IC50 (µM) | Comparison with Standard |

|---|---|---|

| K-562 | 10 | Similar to imatinib |

| MCF-7 | 15 | Moderate activity |

| A549 | 12 | Comparable to nilotinib |

Neurological Effects

This compound's piperazine structure suggests potential CNS activity. Research indicates that similar compounds may exert anxiolytic or antidepressant effects through modulation of serotonin receptors .

Case Studies

A case study involving a derivative of this compound reported significant improvements in behavioral symptoms associated with anxiety disorders when administered in a controlled clinical setting. Patients showed marked reductions in anxiety scores over a four-week treatment period, indicating its potential as a therapeutic agent in psychiatric conditions .

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. Preliminary toxicological evaluations indicate that compounds within this class exhibit acceptable safety profiles at therapeutic doses. However, further studies are necessary to fully elucidate long-term effects and any potential toxicity associated with chronic use .

Q & A

Q. What synthetic routes are available for Ethyl 5-amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzoate, and how can intermediates be optimized?

Methodological Answer: The compound is synthesized via multi-step reactions involving:

Piperazine Functionalization : Reacting 1-(4-fluorobenzyl)piperazine with ethyl benzoate derivatives under nucleophilic substitution conditions. Key intermediates include 1-(4-fluorobenzyl)piperazine (prepared via benzylation of piperazine) and activated benzoate esters (e.g., 2-chloro- or 2-nitro-substituted benzoates for subsequent amination) .

Amination : Reducing nitro groups or substituting halogens with ammonia/amines. For example, catalytic hydrogenation of a nitro intermediate yields the 5-amino group.

Esterification : Ethyl ester formation via acid-catalyzed esterification of carboxylic acid intermediates.

Q. Optimization Tips :

- Use N,N-diisopropylethylamine (DIPEA) as a base to enhance nucleophilicity in substitution reactions .

- Purify intermediates via flash chromatography or crystallization (e.g., Et₂O) to avoid side products.

Q. Table 1: Critical Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Key Intermediate |

|---|---|---|---|

| 1 | DCM, DIPEA, RT, 12h | 65–75 | Piperazine-benzyl adduct |

| 2 | H₂, Pd/C, MeOH | 80–90 | 5-Amino intermediate |

| 3 | EtOH, H₂SO₄, reflux | 70–85 | Ethyl ester product |

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Methodological Answer:

- ESI-MS : Confirm molecular weight (e.g., m/z 415.82 for related piperazine-acetamide derivatives) and fragmentation patterns .

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.4 ppm for fluorophenyl), piperazine CH₂ groups (δ 2.5–3.5 ppm), and ethyl ester signals (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) .

- XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., trifluoroacetate counterions form C–H⋯F interactions) .

Q. Best Practices :

- Use deuterated DMSO or CDCl₃ for NMR to enhance solubility of aromatic/piperazine moieties.

- Refine XRD data with SHELXL (e.g., anisotropic displacement parameters for fluorine atoms) .

Advanced Research Questions

Q. How can conformational analysis of the piperazine ring inform structural stability and ligand-receptor interactions?

Methodological Answer: The piperazine ring adopts chair (4C₁) or boat conformations depending on substituent effects. Use Cremer-Pople puckering parameters to quantify ring distortion :

Calculate puckering amplitude (q) and phase angle (θ) from atomic coordinates (XRD or DFT-optimized structures).

Compare with reference values (e.g., q = 0.5–0.7 Å for chair conformers in related fluorophenyl-piperazine derivatives) .

Q. Case Study :

Q. How can contradictions between XRD and NMR data (e.g., dynamic vs. static conformations) be resolved?

Methodological Answer:

Variable-Temperature NMR : Detect conformational exchange broadening (e.g., coalescence of piperazine CH₂ signals at elevated temperatures).

DFT Calculations : Compare energy barriers between conformers (e.g., chair-to-twist transitions). A ΔG‡ > 60 kJ/mol suggests static XRD-observed conformers dominate .

Complementary Techniques : Pair XRD with solid-state NMR or Raman spectroscopy to validate dynamic behavior in solution vs. solid state.

Q. Example :

Q. What computational strategies are used to predict the compound’s bioactivity (e.g., kinase inhibition)?

Methodological Answer:

Molecular Docking :

- Use AutoDock Vina or Schrödinger Glide to model interactions with target receptors (e.g., tyrosine kinases). Focus on the fluorophenyl-piperazine moiety’s role in hydrophobic pocket binding .

QSAR Modeling :

- Train models with IC₅₀ data from analogs (e.g., substituent effects at the benzoate position correlate with activity).

MD Simulations :

- Simulate ligand-receptor stability (20–100 ns trajectories) to assess binding free energy (MM-PBSA/GBSA methods).

Q. Validation :

Q. Table 2: Key Structural Parameters for Piperazine Conformers

| Parameter | Chair (4C₁) | Boat | Twist-Boat |

|---|---|---|---|

| q (Å) | 0.55–0.65 | 0.30 | 0.40–0.50 |

| θ (°) | 0–10 | 90 | 30–60 |

Q. How do substituents on the benzoate ring influence pharmacological activity?

Methodological Answer:

- Electron-Withdrawing Groups (EWG) : Fluorine or nitro groups at position 5 enhance metabolic stability but may reduce solubility.

- Amino Groups : The 5-amino moiety improves hydrogen-bonding potential (e.g., with kinase ATP-binding sites) .

- Steric Effects : Bulky substituents at position 2 disrupt piperazine-receptor interactions.

Q. Experimental Design :

- Synthesize analogs with varying substituents and test in bioassays (e.g., IC₅₀ for kinase inhibition). Use Hammett plots to correlate σ values with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.